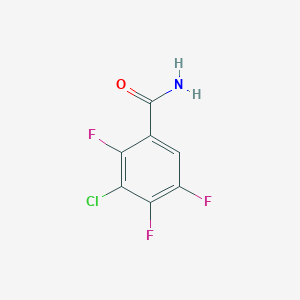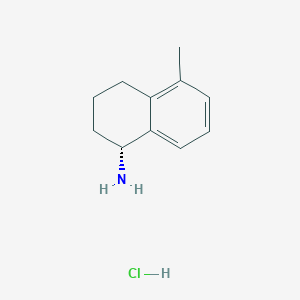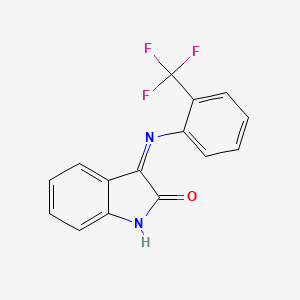
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one (abbreviated as 3-TFI-5-I) is a synthetic compound with a wide range of applications in scientific research. It is a trifluoromethoxy-substituted indolin-2-one derivative that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学研究应用
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one has been used in a number of scientific research applications. It has been used as a substrate in the study of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs. It has also been used to study the mechanism of action of the enzyme monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. In addition, 3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one has been used to study the pharmacokinetics and pharmacodynamics of various drugs, and to investigate the effects of drugs on the nervous system.
作用机制
The mechanism of action of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). Specifically, it is thought to bind to the active site of the enzyme, which prevents it from breaking down neurotransmitters. This, in turn, leads to an increase in the levels of neurotransmitters in the brain, which can have both beneficial and detrimental effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one are not yet fully understood. However, it has been shown to have a number of effects on the nervous system. For example, it has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. In addition, it has been shown to have a sedative effect, and to reduce anxiety and improve mood.
实验室实验的优点和局限性
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one has several advantages for laboratory experiments. First, it is relatively easy to synthesize and purify, making it a cost-effective option for research. Second, it is a stable compound, which makes it suitable for long-term storage. Third, it is a potent inhibitor of MAO, which makes it useful in studies of the enzyme’s mechanism of action.
However, there are also some limitations to its use in laboratory experiments. For example, its effects on the nervous system are not yet fully understood, making it difficult to predict its effects in different contexts. In addition, it is not approved for use in humans, so any studies involving its use must be conducted in animal models.
未来方向
The future directions for 3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one research are numerous. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Second, further research is needed to better understand its pharmacokinetics and pharmacodynamics. Third, further research is needed to explore its potential therapeutic applications in humans. Fourth, further research is needed to explore its potential use as a substrate for CYP2D6 and other enzymes. Finally, further research is needed to explore its potential use in drug discovery and development.
合成方法
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one was first synthesized by a three-step method, involving the reaction of 1-iodoindoline-2-one (1-I-2-O) with 4-trifluoromethoxybenzaldehyde (4-TFMB) in the presence of piperidine, followed by the reaction of the resulting intermediate with 4-trifluoromethoxybenzoyl chloride (4-TFMBC) in the presence of triethylamine, and finally the reaction of the resulting intermediate with trifluoroacetic anhydride (TFA). The resulting compound was then purified by column chromatography and characterized by spectroscopic methods.
属性
IUPAC Name |
5-iodo-3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3IN2O2/c16-15(17,18)23-10-4-2-9(3-5-10)20-13-11-7-8(19)1-6-12(11)21-14(13)22/h1-7H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMKCCFGICYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)I)NC2=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)

![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)



![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)

![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)



